

The Chemical Architecture of Avilamycin and Its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Avilamycin**

Cat. No.: **B193671**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

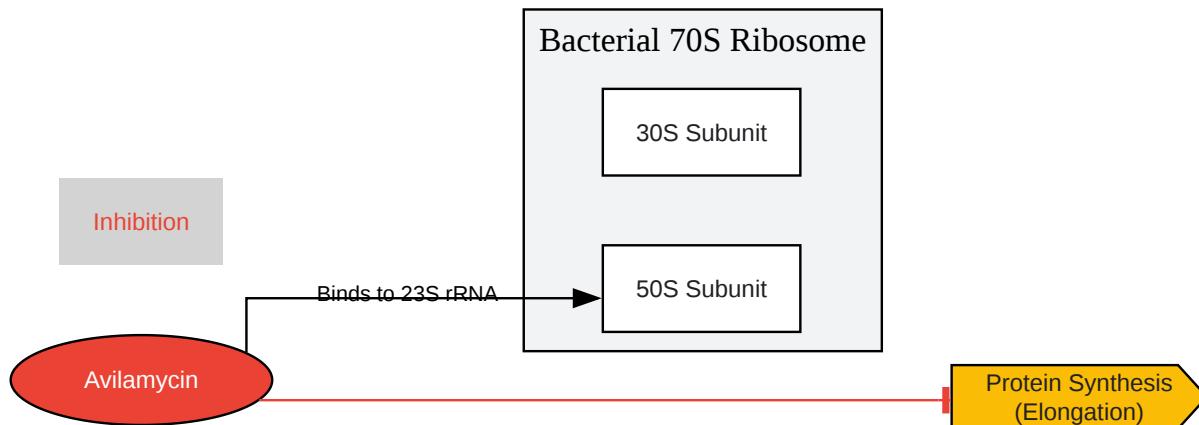
Abstract

Avilamycin, a member of the orthosomycin family of antibiotics, is a complex oligosaccharide produced by *Streptomyces viridochromogenes*.^[1] Primarily utilized in veterinary medicine, its potent activity against Gram-positive bacteria stems from its ability to inhibit protein synthesis by binding to the 50S ribosomal subunit.^{[1][2]} The **avilamycin** complex comprises a major active component, **Avilamycin A**, and a series of structurally related analogues (**Avilamycins B** through **N**).^[1] This guide provides a detailed examination of the chemical structures of **avilamycin** and its analogues, offering insights into their structure-activity relationships, and presenting key experimental methodologies for their study.

Core Chemical Structure and Analogues

The fundamental structure of **avilamycin** is a complex oligosaccharide chain. The diversity among its analogues primarily arises from variations at specific positions, notably the C-45 linkage and the C-56 ketone adduct.^{[1][3]} **Avilamycin A** and **C**, two major components, differ in the redox state of a two-carbon branched-chain on the terminal octose moiety.^{[4][5]}

Structural Modifications of Avilamycin Analogues


The following table summarizes the known structural differences of various **avilamycin** analogues in comparison to the parent structures.

Analogue	Molecular Formula	Key Structural Modification
Avilamycin A	C ₆₁ H ₈₈ Cl ₂ O ₃₂	Main component of the avilamycin complex.
Avilamycin B	C ₅₉ H ₈₄ Cl ₂ O ₃₂	Differs in the acyl group on the L-lyxopyranosyl sugar. [1]
Avilamycin C	C ₆₁ H ₉₀ Cl ₂ O ₃₂	Dihydroxyethyl side chain at the terminal octose. [4]
Avilamycin D	C ₆₀ H ₈₆ Cl ₂ O ₃₂	Variation in the substituent on the eurekanate sugar. [1]
Avilamycin E	C ₆₁ H ₈₈ Cl ₂ O ₃₃	Hydroxylation at a position on the oligosaccharide backbone. [1]
Avilamycin F	C ₆₀ H ₈₆ Cl ₂ O ₃₁	Dehydration of a sugar moiety. [1]
Avilamycin G	C ₆₁ H ₈₈ Cl ₂ O ₃₁	Modification of a hydroxyl group to a keto group. [1]
Avilamycin H	C ₅₉ H ₈₄ Cl ₂ O ₃₁	Combination of modifications found in other minor analogues. [1]
Avilamycin I	C ₆₀ H ₈₅ Cl ₂ O ₃₂	Desaturation of a carbon-carbon bond in a sugar residue. [1]
Avilamycin J	C ₆₁ H ₈₇ Cl ₂ O ₃₂	Isomerization at a chiral center. [1]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Avilamycin exerts its antibacterial effect by targeting the bacterial ribosome.[\[3\]](#) Specifically, it binds to domain V of the 23S rRNA within the 50S ribosomal subunit, interfering with the

binding of aminoacyl-tRNA to the A-site and thus inhibiting protein synthesis.[3][4]

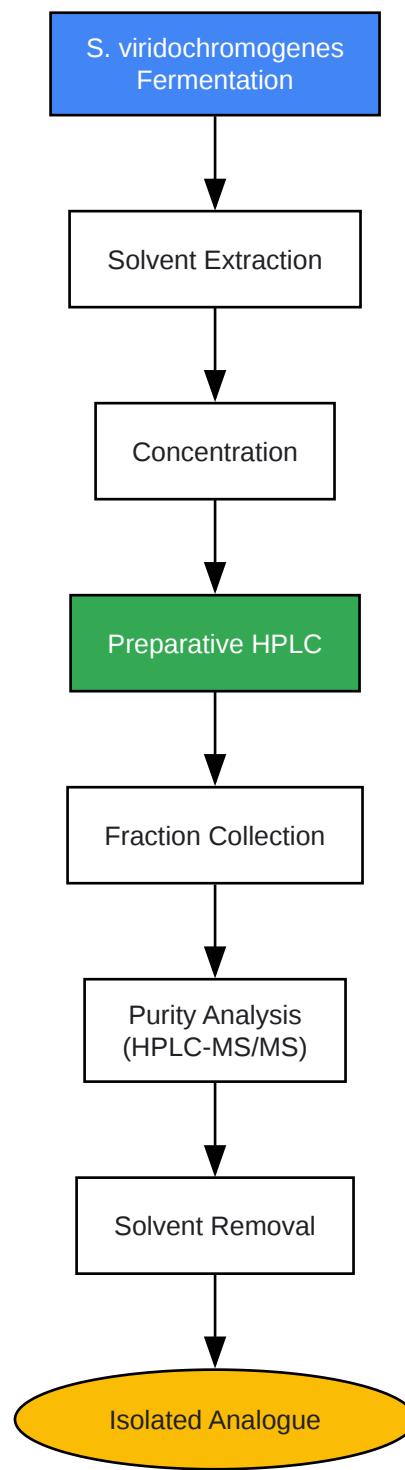
[Click to download full resolution via product page](#)

Avilamycin's mechanism of action, inhibiting bacterial protein synthesis.

Quantitative Biological Data

The antibacterial activity of **avilamycin** is primarily directed against Gram-positive bacteria.[6] The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for **Avilamycin A** against key pathogens.

Bacterial Species	MIC Range ($\mu\text{g/mL}$)	Reference
Staphylococcus aureus	4 - 8	[1]
Clostridium perfringens	0.25	[7]


Experimental Protocols

Isolation and Purification of Avilamycin Analogues

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating the complex mixture of **avilamycin** analogues produced during fermentation.[1]

Protocol: Preparative HPLC for **Avilamycin** Analogue Separation[1]

- Sample Preparation: The crude **avilamycin** complex is extracted from the fermentation broth of *Streptomyces viridochromogenes* using an organic solvent like acetone or methanol. The resulting extract is then concentrated under reduced pressure.[1]
- Chromatographic System:
 - Column: A reversed-phase C18 column is typically used.[8]
 - Mobile Phase: A gradient elution system is often employed, commonly consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 0.01 N ammonium acetate).[1]
 - Detector: A UV detector set at 290-295 nm is used for monitoring.[1][8]
- Fraction Collection: Fractions corresponding to individual peaks are collected as they elute.
- Purity Analysis: The purity of each collected fraction is assessed by analytical HPLC-MS/MS.
- Solvent Removal: The solvent from the purified fractions is removed under vacuum to yield the isolated **avilamycin** analogue.

[Click to download full resolution via product page](#)

Workflow for the isolation and purification of **avilamycin** analogues.

Quantification of Avilamycin in Biological Matrices

This protocol details the determination of **avilamycin** concentration in swine ileal content using HPLC.^[7]

Protocol: HPLC Quantification of **Avilamycin**^[7]

- Sample Preparation (Ileal Content):
 - Extract the sample twice with acetone.
 - Add 10% NaCl solution and perform a liquid-liquid extraction with methylene chloride.
 - Dry the organic phase at 50°C under a stream of nitrogen.
 - Reconstitute the residue in chloroform.
- Chromatographic Conditions:
 - Column: Agilent SB-Aq, 250 x 4.6 mm, 5-μm.
 - Mobile Phase: A gradient of 10 nmol/L ammonium acetate (Phase A) and acetonitrile (Phase B).
 - Detection: UV at 290 nm.
 - Column Temperature: 30°C.
- Quantification:
 - Prepare a standard curve with known concentrations of **avilamycin** (linearity range: 0.1–20 μg/mL).^[7]
 - Inject the prepared sample and standards into the HPLC system.
 - Identify and quantify the **avilamycin** peak in the sample by comparing its retention time and area to the standard curve.
 - The limit of detection (LOD) in ileal content is 0.08 μg/mL, and the limit of quantitation (LOQ) is 0.1 μg/mL.^[7]

Conclusion

The **avilamycin** family of antibiotics presents a rich area for research in antimicrobial drug discovery. The structural diversity among its analogues provides a valuable platform for investigating structure-activity relationships and for the potential development of novel therapeutic agents. The detailed methodologies provided in this guide serve as a foundation for researchers to further explore the chemical and biological properties of these complex natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Avilamycin | CAS No- 11051-71-1 [chemicea.com]
- 3. Avilamycin | C61H88Cl2O32 | CID 71674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. government.se [government.se]
- 7. Optimal Regimens and Clinical Breakpoint of Avilamycin Against Clostridium perfringens in Swine Based on PK-PD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Chemical Architecture of Avilamycin and Its Analogues: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b193671#chemical-structure-of-avilamycin-and-its-analogues>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com